molecular formula C15H12N4OS2 B13327664 7-Methoxy-6-(4-(4-methylthiazol-2-yl)-1H-imidazol-5-yl)benzo[d]thiazole

7-Methoxy-6-(4-(4-methylthiazol-2-yl)-1H-imidazol-5-yl)benzo[d]thiazole

Cat. No.: B13327664
M. Wt: 328.4 g/mol
InChI Key: BVZSVLJEDXQQSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methoxy-6-(4-(4-methylthiazol-2-yl)-1H-imidazol-5-yl)benzo[d]thiazole is a complex organic compound that features a benzo[d]thiazole core substituted with methoxy, methylthiazolyl, and imidazolyl groups. This compound is part of the thiazole family, which is known for its diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-6-(4-(4-methylthiazol-2-yl)-1H-imidazol-5-yl)benzo[d]thiazole typically involves multi-step organic reactionsThe subsequent steps involve the formation of the thiazole and imidazole rings, which are then attached to the benzo[d]thiazole core under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-6-(4-(4-methylthiazol-2-yl)-1H-imidazol-5-yl)benzo[d]thiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the molecule .

Scientific Research Applications

7-Methoxy-6-(4-(4-methylthiazol-2-yl)-1H-imidazol-5-yl)benzo[d]thiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Methoxy-6-(4-(4-methylthiazol-2-yl)-1H-imidazol-5-yl)benzo[d]thiazole involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or proteins, disrupt cellular processes, or interfere with the replication of pathogens. The exact molecular targets and pathways depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methoxy-6-(4-(4-methylthiazol-2-yl)-1H-imidazol-5-yl)benzo[d]thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of methoxy, methylthiazolyl, and imidazolyl groups on the benzo[d]thiazole core enhances its potential for diverse applications in research and industry .

Properties

Molecular Formula

C15H12N4OS2

Molecular Weight

328.4 g/mol

IUPAC Name

7-methoxy-6-[5-(4-methyl-1,3-thiazol-2-yl)-1H-imidazol-4-yl]-1,3-benzothiazole

InChI

InChI=1S/C15H12N4OS2/c1-8-5-21-15(19-8)12-11(16-6-17-12)9-3-4-10-14(13(9)20-2)22-7-18-10/h3-7H,1-2H3,(H,16,17)

InChI Key

BVZSVLJEDXQQSW-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)C2=C(N=CN2)C3=C(C4=C(C=C3)N=CS4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.